3,5-Dinitro-2-(2-nitroethenyl)furan

Catalog No.
S15061333
CAS No.
64554-47-8
M.F
C6H3N3O7
M. Wt
229.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitro-2-(2-nitroethenyl)furan

CAS Number

64554-47-8

Product Name

3,5-Dinitro-2-(2-nitroethenyl)furan

IUPAC Name

3,5-dinitro-2-(2-nitroethenyl)furan

Molecular Formula

C6H3N3O7

Molecular Weight

229.10 g/mol

InChI

InChI=1S/C6H3N3O7/c10-7(11)2-1-5-4(8(12)13)3-6(16-5)9(14)15/h1-3H

InChI Key

YFXVBXWHLAIDBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-]

3,5-Dinitro-2-(2-nitroethenyl)furan is a complex organic compound with the molecular formula C6H3N3O7C_6H_3N_3O_7. It features a furan ring substituted with two nitro groups at the 3 and 5 positions and a 2-nitroethenyl group at the 2 position. This compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it of interest in various chemical research fields.

  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions due to the presence of the conjugated double bond in the 2-nitroethenyl group. This allows it to react with dienophiles to form cyclohexene derivatives .
  • Nucleophilic Substitution: The nitro groups can enhance electrophilicity, allowing nucleophiles to attack the aromatic ring or the double bond of the nitroethenyl group .
  • Condensation Reactions: The compound can undergo condensation reactions with various aldehydes and ketones, leading to the formation of more complex structures .

The synthesis of 3,5-Dinitro-2-(2-nitroethenyl)furan can be achieved through several methods:

  • Nitration Reactions: Starting from furan or substituted furans, nitration can introduce nitro groups at specific positions. This may involve using concentrated nitric acid mixed with sulfuric acid.
  • Condensation Reactions: The compound can be synthesized via condensation between appropriate nitroalkenes and furans under acidic or basic conditions to form the desired product .
  • Microwave-Assisted Synthesis: Recent advances in synthetic chemistry have utilized microwave-assisted techniques to enhance reaction rates and yields when synthesizing similar compounds .

3,5-Dinitro-2-(2-nitroethenyl)furan has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its properties might be exploited in developing pesticides or herbicides that target specific pests or weeds.
  • Material Science: The compound's unique structure may find applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 3,5-Dinitro-2-(2-nitroethenyl)furan are crucial for understanding its biological effects:

  • Drug Interactions: Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids can reveal its mechanism of action.
  • Synergistic Effects: Studies on combining this compound with other drugs could provide insights into enhancing efficacy against resistant strains of bacteria or cancer cells.

Several compounds share structural similarities with 3,5-Dinitro-2-(2-nitroethenyl)furan. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-NitrofuranFuran ring with one nitro groupSimpler structure; less biological activity
5-NitrofuranFuran ring with one nitro group at position 5Similar reactivity but different substitution
4-NitrophenolPhenolic structure with one nitro groupExhibits strong antibacterial properties
NitrofurazoneFuran ring with multiple nitro groupsKnown for significant antimicrobial properties

Uniqueness of 3,5-Dinitro-2-(2-nitroethenyl)furan

The uniqueness of 3,5-Dinitro-2-(2-nitroethenyl)furan lies in its dual nitro substitutions on the furan ring combined with the reactive nitroethenyl group. This configuration may enhance its reactivity and biological activity compared to simpler analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Exact Mass

228.99709944 g/mol

Monoisotopic Mass

228.99709944 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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